molecular formula C27H24N4O4S B6510540 2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 875658-98-3

2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B6510540
CAS No.: 875658-98-3
M. Wt: 500.6 g/mol
InChI Key: DKPIZJUFDDYVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic molecule featuring a tricyclic core with fused pyrido-pyrano-pyrimidine systems. Key structural attributes include:

  • Substituents: A hydroxymethyl group at position 11, a phenyl group at position 5, and a methyl group at position 14. The acetamide side chain contains a sulfanyl linker and a 2-methoxyphenyl moiety.

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-16-24-19(18(14-32)13-28-16)12-20-26(35-24)30-25(17-8-4-3-5-9-17)31-27(20)36-15-23(33)29-21-10-6-7-11-22(21)34-2/h3-11,13,32H,12,14-15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPIZJUFDDYVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogues

Property Target Compound ECHEMI 867040-59-3
Molecular Formula C₃₃H₃₁N₅O₄S C₃₄H₃₃N₅O₄S
Substituent (Position 5) Phenyl 4-Methoxyphenyl
Acetamide Side Chain N-(2-Methoxyphenyl) N-(2-Methylphenyl)
Calculated LogP ~3.8 (estimated via fragment-based methods) ~3.5 (lower due to 4-methoxy group)
Hydrogen Bond Donors 2 (hydroxymethyl, acetamide NH) 2 (same)
Hydrogen Bond Acceptors 6 (oxa, triaza, carbonyl) 7 (additional methoxy oxygen)

Key Findings:

  • Solubility : The 4-methoxyphenyl substituent in the analogue may improve aqueous solubility due to increased polarity, while the target compound’s phenyl group favors lipophilicity.
  • Bioactivity : The 2-methoxyphenyl group in the target compound could enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 isoforms) compared to the analogue’s 2-methylphenyl group.

Environmental and Regulatory Considerations

  • Lumping Strategies: Compounds with similar core structures (e.g., pyrido-pyrano-pyrimidines) are often grouped in emissions inventories as surrogates, assuming shared physicochemical behaviors . However, substituent-specific differences (e.g., hydroxymethyl vs. methoxy) may necessitate distinct regulatory classifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.